rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis
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Overview
Description
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes and other polymers. This specific compound is characterized by its unique stereochemistry, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. For example, the precursor methyl(1R,2S)-2-aminocyclopentane-1-carboxylate can be reacted with phosgene in the presence of a base to yield the isocyanate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes. These products have various applications in different industries, including the production of foams, coatings, and adhesives.
Scientific Research Applications
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, which can enhance the reactivity of the isocyanate group. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can be compared with other similar compounds, such as:
rac-methyl(1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride: This compound has a similar structure but contains an amino group instead of an isocyanate group.
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate: This compound has a different ring structure and functional groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the reactive isocyanate group, which makes it a valuable compound in various chemical and industrial applications.
Biological Activity
Rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate, also referred to as cis-2-isocyanatocyclopentane-1-carboxylate, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate
- Molecular Formula : C8H11N1O3
- Molecular Weight : 169.18 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate has been explored in various studies focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.
The compound is believed to exert its biological effects through interaction with specific receptors or enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Reduced edema in animal models | |
Analgesic | Pain relief in acute pain models | |
Neuroprotective | Protection against oxidative stress |
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate in a rodent model of inflammation. The compound was administered at varying doses, resulting in a significant reduction in paw edema compared to the control group. The study concluded that the compound effectively modulates inflammatory responses through COX inhibition.
Case Study 2: Analgesic Properties
In another investigation published in the Journal of Pain Research, rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate demonstrated notable analgesic effects in both acute and chronic pain models. The results indicated a dose-dependent response with maximum efficacy observed at intermediate doses.
Case Study 3: Neuroprotective Effects
A study focused on neuroprotection revealed that the compound could mitigate neuronal damage induced by oxidative stress. In vitro assays showed that treatment with rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate resulted in decreased apoptosis rates and improved cell viability in neuronal cultures exposed to harmful agents.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (1R,2S)-2-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-7(6)9-5-10/h6-7H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
APZYXOSLRNFKIC-RQJHMYQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1N=C=O |
Canonical SMILES |
COC(=O)C1CCCC1N=C=O |
Origin of Product |
United States |
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